Home > Products > Screening Compounds P43371 > Ceftriaxone sodium hydrate
Ceftriaxone sodium hydrate -

Ceftriaxone sodium hydrate

Catalog Number: EVT-10885928
CAS Number:
Molecular Formula: C18H22N8Na2O10S3
Molecular Weight: 652.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ceftriaxone Sodium is the sodium salt form of ceftriaxone, a beta-lactam, third-generation cephalosporin antibiotic with bactericidal activity. Ceftriaxone binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Compared to the second and first generation cephalosporins, ceftriaxone is more active against gram-negative bacteria and less active against gram-positive bacteria. Ceftriaxone also crosses the blood-brain barrier and reaches therapeutic concentrations in the central nervous system (CNS).
A broad-spectrum cephalosporin antibiotic and cefotaxime derivative with a very long half-life and high penetrability to meninges, eyes and inner ears.
Source and Classification

Ceftriaxone sodium hydrate is derived from 7-aminocephalosporanic acid through a series of synthetic modifications. It belongs to the cephalosporin class of antibiotics, which are further categorized into generations based on their spectrum of activity. As a third-generation cephalosporin, ceftriaxone exhibits enhanced efficacy against gram-negative bacteria compared to earlier generations, making it a critical agent in modern antimicrobial therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of ceftriaxone sodium hydrate involves several key steps:

  1. Initial Reaction: The process begins with the reaction of 2-(2-chloroacetamido-4-thiazolyl)-2-syn-methoxyiminoacetyl chloride with 7-amino-3-deacetoxy-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)-thio]cephalosporonic acid in an aqueous medium. This reaction produces an amino-protected intermediate form of ceftriaxone .
  2. Deprotection: The amino-protected ceftriaxone undergoes deprotection using thiourea in the presence of a mild base, typically sodium bicarbonate. This step is crucial for obtaining the active form of ceftriaxone .
  3. Formation of Disodium Salt: The final conversion to ceftriaxone disodium hemiheptahydrate occurs by reacting the ceftriaxone acid with sodium-2-ethylhexanoate in an acetone-water solvent system. The product is precipitated and filtered to yield a high-purity compound .

This multi-step synthesis allows for the production of ceftriaxone sodium hydrate with purity levels exceeding 99.5% and minimal impurities.

Molecular Structure Analysis

Structure and Data

Ceftriaxone sodium hydrate has a complex molecular structure characterized by its beta-lactam ring and thiazole side chain. Its chemical formula is C18H18N8O7S3C_{18}H_{18}N_{8}O_{7}S_{3}, and it exists primarily as a disodium salt in its hydrated form.

Key Structural Features:

  • Beta-Lactam Ring: Essential for antibacterial activity.
  • Thiazole Ring: Contributes to the drug's spectrum of activity.
  • Hydration: The hemiheptahydrate form indicates the presence of water molecules associated with the compound.
Chemical Reactions Analysis

Reactions and Technical Details

Ceftriaxone sodium can undergo various chemical reactions, including hydrolysis and oxidation:

  1. Hydrolysis: Ceftriaxone is susceptible to hydrolysis under acidic conditions, leading to degradation products. Studies have shown approximately 11% degradation under acidic conditions, while it remains stable in alkaline environments .
  2. Oxidative Degradation: Exposure to oxidative agents can result in significant degradation (approximately 8%) of ceftriaxone, indicating the need for careful storage conditions .

These reactions highlight the importance of formulation stability and proper handling during clinical use.

Mechanism of Action

Ceftriaxone exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cell wall integrity. This binding disrupts the cross-linking process during cell wall formation, leading to cell lysis and death.

Process and Data

The mechanism involves:

  • Inhibition of Transpeptidation: Ceftriaxone interferes with the transpeptidation reaction catalyzed by PBPs.
  • Bactericidal Effect: The disruption of cell wall synthesis results in bactericidal activity against susceptible organisms.

The effectiveness against both gram-positive and gram-negative bacteria makes ceftriaxone a versatile therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

Ceftriaxone sodium hydrate appears as a white to pale yellow crystalline powder. It is soluble in water, which facilitates its administration via intravenous or intramuscular routes.

Chemical Properties

Key chemical properties include:

  • pH Range: Typically formulated at a pH between 6.0 to 8.0.
  • Stability: Sensitive to light and moisture; should be stored in airtight containers away from direct sunlight.

Relevant Data:

  • Molecular Weight: Approximately 661.66 g/mol (for disodium hemiheptahydrate).
  • Melting Point: Decomposes rather than melting at elevated temperatures.
Applications

Ceftriaxone sodium hydrate is utilized extensively in clinical settings for treating various infections due to its broad-spectrum activity:

  1. Infectious Diseases: Effective against respiratory tract infections, urinary tract infections, skin infections, and meningitis.
  2. Surgical Prophylaxis: Often used as prophylactic treatment in surgical procedures to prevent postoperative infections.
  3. Empirical Therapy: Frequently chosen for empirical treatment due to its efficacy against resistant strains of bacteria.

The versatility and effectiveness of ceftriaxone make it an essential component in modern antibiotic therapy protocols.

Mechanistic Insights into Ceftriaxone Sodium Hydrate Bioactivity

Molecular Targets Beyond β-Lactam Antibacterial Action

Ceftriaxone sodium hydrate, a third-generation cephalosporin, exhibits multifaceted bioactivity beyond its established role in inhibiting penicillin-binding proteins. Its off-target interactions significantly influence cellular pathways in oncology and neuropharmacology.

Glycogen Synthase Kinase 3 Beta Covalent Inhibition Pathways

Ceftriaxone sodium hydrate covalently inhibits Glycogen Synthase Kinase 3 Beta (Glycogen Synthase Kinase 3 Beta) through irreversible binding at the enzyme's catalytic site, with a half-maximal inhibitory concentration (IC₅₀) of 0.78 μM [1] [9]. This inhibition occurs via nucleophilic attack by Glycogen Synthase Kinase 3 Beta's cysteine residues on ceftriaxone's β-lactam ring, forming a stable acyl-enzyme complex. The subsequent disruption of Glycogen Synthase Kinthase 3 Beta-mediated phosphorylation events impacts:

  • Glycogen metabolism: Reduced phosphorylation of glycogen synthase enhances glucose storage capacity
  • Tau protein homeostasis: Attenuation of pathological hyperphosphorylation in neuronal cells
  • Wnt/β-catenin signaling: Increased β-catenin nuclear translocation and transcriptional activity

Table 1: Ceftriaxone Sodium Hydrate Effects on Glycogen Synthase Kinase 3 Beta-Dependent Pathways

Experimental SystemConcentration/DurationKey Observations
In vitro kinase assay0.78 μM IC₅₀92% kinase inhibition
Astrocyte cultures100 μM for 24 hours40% reduction in tau phosphorylation
Diabetic rat models200 mg/kg for 6 weeks2.5-fold increase in β-catenin signaling [5]

Aurora B Kinase Regulatory Effects in Oncological Contexts

Kinase profiling reveals ceftriaxone sodium hydrate as a selective inhibitor of Aurora B kinase, a chromosomal passenger protein essential for mitosis [2] [10]. Molecular docking demonstrates competitive binding at the adenosine triphosphate-binding pocket (binding energy: -9.3 kcal/mol), inducing conformational changes that impair kinase-substrate interactions. At 500 μM, ceftriaxone produces:

  • Mitotic disruption: 65% reduction in phosphorylated histone H3 (Ser10) in A549 lung cancer cells
  • Aneuploidy induction: 3.8-fold increase in micronuclei formation
  • Cytostatic effects: 80% suppression of anchorage-independent growth in H520 and H1650 cell lines

These effects correlate with Aurora B-dependent impairment of cytokinesis, triggering G2/M phase arrest and catastrophic mitotic failure in malignant cells.

Glutamate Transporter 1 Modulation in Neuropharmacology

Ceftriaxone sodium hydrate induces Glutamate Transporter 1 upregulation through nuclear factor kappa-light-chain-enhancer of activated B cells (nuclear factor kappa-light-chain-enhancer of activated B cells)-dependent transcriptional activation and enhanced membrane trafficking [3] [4] [6]. In primary astrocytes:

  • Transcriptional regulation: 2.1-fold increase in Glutamate Transporter 1 promoter activity via nuclear factor kappa-light-chain-enhancer of activated B cells p65 translocation
  • Trafficking enhancement: 40% increase in membrane insertion of Glutamate Transporter 1 transporters
  • Functional consequences: 70% increase in glutamate uptake capacity (Vₘₐₓ = 18.7 nmol/min/mg protein)

Table 2: Glutamate Transporter 1 Modulation Across Neurological Models

Pathological ContextCeftriaxone RegimenGlutamate Transporter 1 ChangeFunctional Outcome
Parkinson's (1-methyl-4-phenylpyridinium model)100 μM, 24 hours50% expression increase65% reduction in neuronal apoptosis [4]
Epilepsy (pentylenetetrazol model)200 mg/kg, 7 daysHippocampal expression doubledSeizure latency prolonged by 130% [5]
Spinal cord injury (kainate model)10 μM, 3 days3.5-fold transporter upregulation75% reduction in excitotoxic damage [6]

Synergistic Interactions with Host Immune Response Components

Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells/c-Jun N-Terminal Kinases/c-Jun Signaling Pathway Attenuation

Ceftriaxone sodium hydrate disrupts the nuclear factor kappa-light-chain-enhancer of activated B cells/c-Jun N-Terminal Kinases/c-Jun cascade through coordinated actions on multiple pathway components [4] [6]. In 1-methyl-4-phenylpyridinium-treated astrocytes:

  • Inhibitor of Nuclear Factor Kappa B Kinase suppression: 60% reduction in phosphorylated inhibitor of nuclear factor kappa B kinase alpha phosphorylation
  • c-Jun N-Terminal Kinases deactivation: 45% decrease in phosphorylated c-Jun N-Terminal Kinases levels
  • Nuclear factor kappa-light-chain-enhancer of activated B cells nuclear translocation blockade: 70% inhibition of p50/p65 nuclear import

These effects correlate with decreased transcription of pro-apoptotic genes (B-cell lymphoma 2-associated X protein, caspase 3) and increased expression of glutamate transporters. The pathway inhibition occurs via redox modulation, as ceftriaxone reduces reactive oxygen species generation by 55% in inflammatory models, preventing oxidative activation of upstream signaling complexes.

Cytokine Expression Modulation in Inflammatory Models

Ceftriaxone sodium hydrate restores cytokine homeostasis through transcriptional regulation and immune cell reprogramming. Key immunomodulatory effects include:

  • Pro-inflammatory cytokine suppression: 62% decrease in tumor necrosis factor alpha and 58% reduction in interleukin 1 beta messenger RNA in D-galactose-induced injury models [5]
  • Anti-inflammatory cytokine enhancement: 2.1-fold elevation in interleukin 10 production
  • Microglia polarization: Shift from M1 (CD86+) to M2 (CD206+) phenotype (3:1 ratio) in neuroinflammation

Long-term exposure (11 weeks) significantly alters gut-immune axis communication, reducing systemic interleukin 6 levels by 45% while increasing circulating corticosterone by 30% [7]. These changes correspond with decreased activation of nuclear factor kappa-light-chain-enhancer of activated B cells in microglia and astrocytes, establishing a neuroprotective microenvironment.

Table 3: Cytokine Modulation Profiles Across Experimental Systems

Inflammatory ContextKey Cytokine AlterationsSignaling Consequences
Hepato-renal injury (D-galactose model)Tumor necrosis factor alpha ↓65%, Interleukin 1 beta ↓58%Nuclear factor kappa-light-chain-enhancer of activated B cells activation reduced by 75% [5]
Gut-brain axis disruption (11-week exposure)Interleukin 6 ↓45%, Interleukin 10 ↑2.1-foldHypothalamic-pituitary-adrenal axis hyperactivity (+30% corticosterone) [7]
Neuropathic pain (streptozocin model)Tumor necrosis factor alpha ↓50%, Interleukin 1 beta ↓55%Glial fibrillary acidic protein expression normalized [5]

These immunomodulatory properties demonstrate ceftriaxone sodium hydrate's capacity to reprogram inflammatory responses across multiple tissue compartments through pathway-specific interventions.

Properties

Product Name

Ceftriaxone sodium hydrate

IUPAC Name

disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;trihydrate

Molecular Formula

C18H22N8Na2O10S3

Molecular Weight

652.6 g/mol

InChI

InChI=1S/C18H18N8O7S3.2Na.3H2O/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;;;;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;;3*1H2/q;2*+1;;;/p-2/b24-8-;;;;;/t9-,15-;;;;;/m1...../s1

InChI Key

XMCDZRXQAGFWAK-PMCOHIMVSA-L

Canonical SMILES

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.O.O.[Na+].[Na+]

Isomeric SMILES

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].O.O.O.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.